1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)-
CAS No.: 42779-84-0
Cat. No.: VC2504036
Molecular Formula: C15H17NO2
Molecular Weight: 243.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42779-84-0 |
|---|---|
| Molecular Formula | C15H17NO2 |
| Molecular Weight | 243.3 g/mol |
| IUPAC Name | 2-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]acetic acid |
| Standard InChI | InChI=1S/C15H17NO2/c1-10-4-6-14(7-5-10)16-11(2)8-13(12(16)3)9-15(17)18/h4-8H,9H2,1-3H3,(H,17,18) |
| Standard InChI Key | UUVCVTSSMHFGDP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=CC(=C2C)CC(=O)O)C |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=CC(=C2C)CC(=O)O)C |
Introduction
Chemical Identity and Structure
Basic Identifiers and Properties
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- is uniquely identified by its CAS registry number 42779-84-0. It has a molecular formula of C15H17NO2 and a molecular weight of 243.3 g/mol . The compound's IUPAC name is 2-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]acetic acid, which systematically describes its structural components .
For precise chemical identification, the compound has the following identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 42779-84-0 |
| Molecular Formula | C15H17NO2 |
| Molecular Weight | 243.3 g/mol |
| IUPAC Name | 2-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]acetic acid |
| InChI | InChI=1S/C15H17NO2/c1-10-4-6-14(7-5-10)16-11(2)8-13(12(16)3)9-15(17)18/h4-8H,9H2,1-3H3,(H,17,18) |
| InChIKey | UUVCVTSSMHFGDP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=CC(=C2C)CC(=O)O)C |
Structural Features
The compound's structure encompasses several key features that define its chemical behavior:
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A pyrrole core (five-membered heterocyclic ring containing one nitrogen atom)
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Methyl substituents at positions 2 and 5 of the pyrrole ring
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A 4-methylphenyl (p-tolyl) group attached to the nitrogen of the pyrrole
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An acetic acid functional group (-CH2COOH) at position 3 of the pyrrole ring
This specific arrangement of substituents creates a molecule with distinct electronic properties and reactivity patterns. The methyl groups contribute electron density to the aromatic pyrrole system, while the acetic acid moiety provides a site for further chemical modifications and potential biological interactions.
Synthesis Methods
Classical Synthetic Approaches
While the search results don't specifically document synthesis methods for this exact compound, several established approaches for similar pyrrole derivatives can be adapted for its preparation.
Paal-Knorr Synthesis
The Paal-Knorr synthesis represents one of the most common approaches for constructing pyrrole rings. This classical method typically involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions . For synthesizing highly substituted pyrroles like our target compound, the reaction would involve a suitable 1,4-dicarbonyl precursor with appropriate substituents and 4-methylaniline (p-toluidine).
The mechanism proceeds through initial condensation of the primary amine with one carbonyl group, followed by cyclization and dehydration to form the pyrrole ring. The presence of the acetic acid side chain would require either a suitably functionalized 1,4-dicarbonyl starting material or subsequent functionalization of the pyrrole core.
Modern Synthetic Approaches
Recent advancements in pyrrole synthesis have introduced various methodologies that could be applied to produce 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)-.
Green Chemistry Approaches
A notable eco-friendly synthesis involves a two-step protocol in aqueous media without catalysts:
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The dimerization of a 1,3-dicarbonyl compound using ceric ammonium nitrate under ultrasound irradiation to produce a tetracarbonyl derivative
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Reaction of this derivative with an amine via a Paal-Knorr reaction
This method aligns with Green Chemistry principles by eliminating organic solvents and reducing the need for catalysts, representing an improvement over classical methodologies.
Catalyst-Assisted Synthesis
Various catalysts have shown effectiveness in facilitating pyrrole formation:
The optimization of reaction conditions for MIL-53(Al)-catalyzed synthesis has shown that parameters such as reaction time, catalyst amount, and substrate ratios significantly influence yield. The optimal conditions reported include a 5 mol% catalyst loading, a 1:1.2 molar ratio of aniline to acetonylacetone, and approximately 55 minutes of reaction time under solvent-free conditions .
Physical and Chemical Properties
Chemical Reactivity
As a substituted pyrrole with an acetic acid functional group, 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- exhibits reactivity patterns characteristic of both aromatic heterocycles and carboxylic acids.
The pyrrole core is relatively electron-rich, making it susceptible to electrophilic aromatic substitution reactions, although the existing substituents would influence the regioselectivity of such reactions. The methyl groups at positions 2 and 5 contribute additional electron density to the pyrrole ring, potentially enhancing its reactivity toward electrophiles while also providing steric hindrance.
The acetic acid functionality offers opportunities for various transformations:
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Esterification to produce corresponding esters
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Amide formation through reaction with amines
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Reduction to the corresponding alcohol
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Decarboxylation under appropriate conditions
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Formation of acid derivatives (acid chlorides, anhydrides)
| Safety Aspect | Recommendations |
|---|---|
| Personal Protection | Wear protective gloves, clothing, eye protection, and face protection |
| Respiratory Protection | Avoid breathing dust, fume, gas, mist, vapors, or spray |
| Work Environment | Use only outdoors or in a well-ventilated area |
| Hygiene Practices | Wash skin thoroughly after handling |
| Storage | Store in a well-ventilated place; Keep container tightly closed; Store locked up |
| Disposal | Dispose of contents/container to an approved waste disposal plant |
Related Compounds and Comparative Analysis
Structural Analogues
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- belongs to a family of substituted pyrroles with various structural modifications. Several closely related compounds provide context for understanding its properties:
Structure-Activity Relationships
The specific substitution pattern of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- has significant implications for its properties and potential biological activities. While the search results don't provide specific structure-activity relationship data for this compound, general principles applicable to pyrrole derivatives can be inferred:
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The pyrrole heterocycle is crucial for antimicrobial activity in many pyrrole derivatives
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The addition of functional groups to the basic pyrrole structure often enhances biological activity
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The position and nature of substituents on the pyrrole ring significantly affect pharmacological properties
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The presence of the acetic acid side chain provides a polar functional group that can interact with biological targets through hydrogen bonding
| Parameter | Value |
|---|---|
| Minimum Purity | 95% |
| Storage Recommendation | Store long-term in a cool, dry place |
| Transport Classification | Not hazardous material (per DOT/IATA) |
| Intended Use | For research and development use only |
Future Research Directions
Several promising research directions could enhance our understanding of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)-:
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Development of more efficient and environmentally friendly synthetic routes
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Comprehensive characterization of physical properties (solubility profiles, crystal structure, etc.)
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Evaluation of potential biological activities through systematic screening
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Investigation of structure-activity relationships through comparison with structural analogues
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Exploration of novel applications in materials science or as synthetic intermediates
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